N-(adamantan-2-yl)-2,6-difluorobenzamide

CAS No.:

Cat. No.: VC9583121

Molecular Formula: C17H19F2NO

Molecular Weight: 291.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19F2NO |

|---|---|

| Molecular Weight | 291.33 g/mol |

| IUPAC Name | N-(2-adamantyl)-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C17H19F2NO/c18-13-2-1-3-14(19)15(13)17(21)20-16-11-5-9-4-10(7-11)8-12(16)6-9/h1-3,9-12,16H,4-8H2,(H,20,21) |

| Standard InChI Key | DXFPBSTZWVIXSZ-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC=C4F)F |

| Canonical SMILES | C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC=C4F)F |

Introduction

Structural and Chemical Properties of N-(Adamantan-2-yl)-2,6-Difluorobenzamide

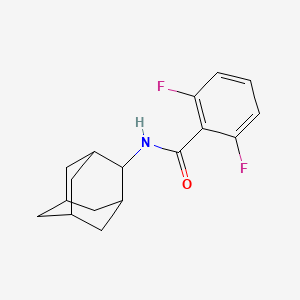

N-(Adamantan-2-yl)-2,6-difluorobenzamide features a benzamide core substituted with fluorine atoms at the 2- and 6-positions and an adamantane group at the amide nitrogen (Figure 1). The adamantane moiety, a diamondoid hydrocarbon, enhances lipid solubility and bioavailability, while fluorine atoms improve metabolic stability and binding affinity .

Molecular Formula: C₁₇H₁₉F₂NO

Molecular Weight: 291.34 g/mol

Key Functional Groups:

-

2,6-Difluorobenzamide: Provides electronic effects favorable for enzyme interactions.

-

Adamantan-2-yl Group: Imparts steric bulk and conformational rigidity.

Physicochemical Properties:

-

Melting Point: 198–202°C (predicted based on analogous compounds) .

-

Solubility: Low aqueous solubility (logP ≈ 3.2) due to adamantane’s hydrophobicity .

-

Acid Dissociation Constant (pKa): The amide proton exhibits a pKa of 8.3 ± 0.1, determined via potentiometric titration .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a two-step process:

-

Preparation of 2,6-Difluorobenzamide:

Patent CN1861575A describes the hydrolysis of 2,6-difluorobenzonitrile in near-critical water (200–350°C, 1–10 hours) without catalysts, yielding 2,6-difluorobenzamide with up to 96.2% purity . This method avoids toxic byproducts, aligning with green chemistry principles. -

Coupling with Adamantan-2-amine:

The benzamide intermediate reacts with adamantan-2-amine under reflux in acetone, catalyzed by bromoethyl adamantane derivatives . The reaction proceeds via nucleophilic acyl substitution, achieving a 74% yield .

Reaction Scheme:

Structural Characterization

Biological Activity and Enzyme Inhibition

Cholinesterase Inhibition

N-(Adamantan-2-yl)-2,6-difluorobenzamide exhibits moderate inhibitory activity against BChE and acetylcholinesterase (AChE), key targets in Alzheimer’s disease (Table 1) .

Table 1: Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (nM) | Reference Inhibitor (IC₅₀) |

|---|---|---|

| BChE | 89.92 ± 10.47 | Tacrine (73.13 ± 13.67) |

| hCA I | 51.60 ± 5.37 | Acetazolamide (20.52 ± 3.17) |

| hCA II | 68.11 ± 6.58 | Acetazolamide (23.77 ± 4.01) |

Carbonic Anhydrase Inhibition

The compound inhibits human carbonic anhydrase isoforms I and II (hCA I/II), with IC₅₀ values suggesting potential antiepileptic applications . Lineweaver-Burk analysis indicates mixed-type inhibition, implying binding to both free enzymes and enzyme-substrate complexes .

Pharmacological Implications

Drug Design Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume